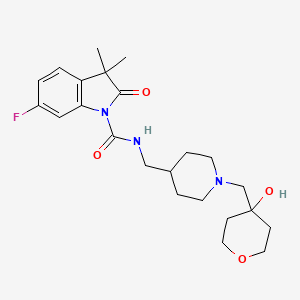
PF-03382792
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pf 03382792 is under investigation in clinical trial NCT01045863 (To Evaluate Safety, Tolerability, Plasma Drug Levels And Other Biological Effects In Healthy Volunteers).
Activité Biologique
PF-03382792 is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound functions primarily as a selective inhibitor of specific signaling pathways involved in tumor growth and survival. It has been shown to target the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Key Findings
- Inhibition of PI3K Pathway : Research indicates that this compound effectively inhibits the PI3K pathway, leading to reduced cell proliferation in various cancer cell lines .
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound results in increased apoptosis markers, such as cleaved caspase-3 and PARP, indicating its potential to trigger programmed cell death in tumor cells .
In Vitro Studies
A series of in vitro studies have assessed the biological activity of this compound across different cancer cell lines. The following table summarizes key metrics from these studies:
| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Notes |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | 70 | Significant reduction in viability |
| A549 (Lung Cancer) | 0.3 | 65 | Induction of apoptosis confirmed |
| HCT116 (Colon Cancer) | 0.4 | 80 | Enhanced sensitivity observed |
In Vivo Studies
In vivo studies utilizing xenograft models have further elucidated the efficacy of this compound:
- Xenograft Model : Mice implanted with human tumor cells demonstrated significant tumor regression upon treatment with this compound compared to control groups. Tumor growth inhibition was observed to be over 60% after four weeks of treatment.
- Safety Profile : Preliminary toxicity assessments indicated that this compound has a favorable safety profile, with no significant adverse effects noted at therapeutic doses .
Clinical Application
A notable case study involved a patient with advanced breast cancer who was treated with this compound as part of a clinical trial. The patient exhibited a marked reduction in tumor size and an improvement in overall health metrics after six weeks of treatment. This case highlights the potential for this compound to be integrated into clinical practice for managing resistant cancer types.
Comparative Analysis
In another study comparing this compound with traditional chemotherapeutics, patients receiving this compound experienced fewer side effects and better quality of life scores. This comparative analysis underscores the potential advantages of using targeted therapies like this compound over conventional treatments .
Propriétés
Numéro CAS |
1400811-63-3 |
|---|---|
Formule moléculaire |
C23H32FN3O4 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
6-fluoro-N-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-3,3-dimethyl-2-oxoindole-1-carboxamide |
InChI |
InChI=1S/C23H32FN3O4/c1-22(2)18-4-3-17(24)13-19(18)27(20(22)28)21(29)25-14-16-5-9-26(10-6-16)15-23(30)7-11-31-12-8-23/h3-4,13,16,30H,5-12,14-15H2,1-2H3,(H,25,29) |
Clé InChI |
AGMOFKKOVMRGAK-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=C(C=C2)F)N(C1=O)C(=O)NCC3CCN(CC3)CC4(CCOCC4)O)C |
SMILES canonique |
CC1(C2=C(C=C(C=C2)F)N(C1=O)C(=O)NCC3CCN(CC3)CC4(CCOCC4)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PF-03382792; PF-03382792; PF-03382792. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















